molecular formula C17H17ClN2O4S B2459977 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide CAS No. 899732-82-2

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No.: B2459977
CAS No.: 899732-82-2
M. Wt: 380.84
InChI Key: OXROBVQORDNSNC-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-chlorophenylthio group and a 2-methoxy-5-nitrophenyl moiety. This structure combines aromatic, sulfanyl, and nitro functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROBVQORDNSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenyl Thioether: The reaction between 4-chlorothiophenol and an appropriate alkyl halide under basic conditions to form the chlorophenyl thioether.

    Coupling with Methoxy-Nitrophenyl Amine: The chlorophenyl thioether is then coupled with 2-methoxy-5-nitroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Butanamide Backbone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (Compound 2)

Structural Comparison :

  • Shared Features : Both compounds contain a 4-chlorophenyl group and a sulfur-containing linkage (thioether in the target compound vs. thioacetamide in Compound 2).
  • Key Differences: Compound 2 incorporates a pyridine core with styryl and cyano substituents, whereas the target compound lacks heterocyclic rings but includes a nitro group.

Bioactivity :

  • Compound 2 demonstrated insecticidal activity against cowpea aphids (Aphis craccivora), surpassing the efficacy of acetamiprid (a commercial neonicotinoid) .
  • Mechanistic Insight: The pyridine-thioether scaffold in Compound 2 may enhance binding to insect nicotinic acetylcholine receptors, a common target for neonicotinoids.
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-Thiadiazol-2-yl]-4-(2-Methylphenoxy)Butanamide

Structural Comparison :

  • Shared Features : Both compounds share a butanamide chain and 4-chlorophenyl substitution.
  • Key Differences: The thiadiazole ring in this analog replaces the thioether linkage, and a 2-methylphenoxy group substitutes the nitro-methoxyaryl group in the target compound.

Physicochemical Properties :

  • The thiadiazole ring in this analog likely enhances metabolic stability due to its resistance to hydrolysis, whereas the nitro group in the target compound may increase polarity and susceptibility to reduction .
  • The methylphenoxy group could improve lipophilicity compared to the nitro-methoxy substituent, affecting membrane permeability .

Tabulated Comparison of Key Features

Feature Target Compound Compound 2 Thiadiazol-Butanamide Analog
Core Structure Butanamide Pyridine-thioacetamide Thiadiazole-butamide
Aromatic Substituents 4-Chlorophenylthio, 2-methoxy-5-nitrophenyl 4-Chlorophenyl, styryl, cyano 4-Chlorobenzyl, 2-methylphenoxy
Sulfur Linkage Thioether (S-CH₂) Thioacetamide (S-C(O)-NH) Thiadiazole ring
Key Functional Groups Nitro, methoxy Cyano, styryl Methylphenoxy
Reported Bioactivity Not explicitly studied Insecticidal (vs. Aphis craccivora) No data available
Potential Applications Hypothetical: redox-active agrochemical Confirmed insecticide Undefined (structural stability suggests drug design potential)

Research Implications and Gaps

  • However, this remains untested .
  • Synthetic Challenges: The nitro group’s electron-withdrawing nature could complicate synthesis compared to analogs with electron-donating substituents (e.g., methoxy or methylphenoxy) .
  • Contradictions : While Compound 2’s pyridine-thioether system is insecticidal, the target compound’s lack of a heterocyclic core may limit analogous activity unless the nitro group compensates via alternative mechanisms .

Biological Activity

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a thioether group, a chloro-substituted phenyl ring, a methoxy group, and a nitro group attached to a butanamide backbone. Its molecular formula is C17H17ClN2O4SC_{17}H_{17}ClN_{2}O_{4}S, and it possesses unique chemical properties that influence its biological activity.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Antioxidant Activity : The compound may enhance antioxidant levels in cells, which is crucial for mitigating oxidative stress associated with cancer progression.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.
  • Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G2/M phase, thereby preventing cell division and proliferation.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound:

  • Cytotoxicity : In vitro studies using HepG2 liver cancer cells revealed an IC50 value of 0.017 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 μM) and 5-Fluorouracil (IC50 = 5.18 μM) .
  • Mechanistic Insights :
    • Gene Expression Modulation : Treatment with the compound increased the expression of pro-apoptotic genes (p53, PUMA, Caspase 3, 8, and 9) while downregulating Bcl-2, an anti-apoptotic gene.
    • Pathway Inhibition : It inhibits the PI3K/AKT signaling pathway, which is often dysregulated in cancers .

Safety Profile

The safety profile of this compound has been evaluated in animal models:

  • Hematological Parameters : In studies involving SEC tumor-bearing mice, treatment with the compound resulted in non-significant changes in hemoglobin levels and red blood cell counts, indicating minimal hematological toxicity .
  • Biochemical Parameters : There were non-significant decreases in serum ALT and AST levels post-treatment, suggesting liver safety. Additionally, total protein levels increased alongside urea and creatinine levels .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological ActivitySafety Profile
4-((4-chlorophenyl)thio)-N-(2-methoxyphenyl)butanamideLacks nitro groupReduced potencySimilar safety
4-((4-chlorophenyl)thio)-N-(2-nitrophenyl)butanamideLacks methoxy groupAltered solubilityComparable safety
4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)pentanamideLonger carbon chainAffects reactivityVaries

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Coupling of 4-chlorothiophenol with a butanamide precursor via nucleophilic substitution.
  • Amide bond formation : Reaction of the intermediate with 2-methoxy-5-nitroaniline using coupling agents like EDCl/HOBt.
  • Critical parameters include temperature control (60–80°C for amidation), pH optimization (neutral to slightly basic conditions), and solvent selection (DMF or dichloromethane for solubility) .
  • Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Confirmatory techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group at δ 8.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+^+ at m/z 407.05) .
  • IR spectroscopy : Peaks at 1650–1680 cm1^{-1} (amide C=O stretch) and 1520 cm1^{-1} (nitro group) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance scalability without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis to improve reaction consistency and reduce byproducts .
  • Catalyst screening : Test palladium or copper catalysts for thioether formation to reduce reaction time .
  • In-line analytics : Use HPLC or FTIR monitoring for real-time purity assessment .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven effects .
  • Structural analogs : Compare activity of derivatives (e.g., chloro-to-fluoro substitutions) to identify SAR trends .

Q. How do modifications to substituents on the phenyl rings affect biological activity?

  • Methodological Answer :

  • Nitrogen mustard analogs : Replace the nitro group with sulfonamide to enhance DNA alkylation potential .
  • Methoxy positioning : Ortho-substitution on the phenyl ring improves membrane permeability (logP optimization) .
  • Chlorophenyl replacement : Fluorine substitution reduces off-target toxicity while maintaining target affinity .

Q. What advanced spectroscopic techniques elucidate this compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D) with purified enzymes (e.g., topoisomerase II) .
  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinase domains) to map binding modes .
  • Fluorescence quenching : Monitor tryptophan residues in proteins to assess binding affinity .

Data Contradiction Analysis

  • Case Study : Discrepancies in IC50_{50} values for anticancer activity may arise from:
    • Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells .
    • Solvent effects : DMSO concentrations >0.1% may artifactually inhibit proliferation .
    • Mitochondrial interference : Nitro groups may confound MTT assays by reacting with formazan .

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